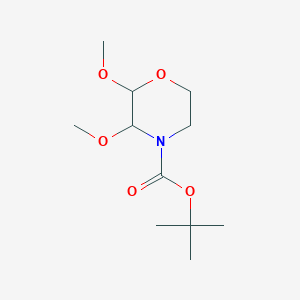

Tert-butyl 2,3-dimethoxymorpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2,3-dimethoxymorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-11(2,3)17-10(13)12-6-7-16-9(15-5)8(12)14-4/h8-9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUASYOUUOKKQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Tert-butyl 2,3-dimethoxymorpholine-4-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. Biology: The compound is utilized in biological studies to investigate its effects on various biological systems and pathways. Medicine: Industry: The compound is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-butyl 2,3-dimethoxymorpholine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl 2,3-dimethoxymorpholine-4-carboxylate with structurally related morpholine and heterocyclic derivatives. Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

- Molecular Formula: C₂₁H₂₃NO₄

- Molecular Weight : 353.41 g/mol

- Structural Differences :

- Contains diphenyl substituents at positions 2 and 3 of the morpholine ring.

- Features an oxo (keto) group at position 6, increasing electrophilicity compared to the dimethoxy analog.

- Applications : Used in asymmetric catalysis and chiral intermediate synthesis due to its stereochemical rigidity .

(S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate

- Molecular Formula: C₁₃H₂₃NO₅

- Molecular Weight : 281.33 g/mol

- Structural Differences :

- Contains two ester groups (tert-butyl and methyl) at positions 3 and 3.

- Dimethyl substituents at position 2 enhance steric hindrance, reducing reactivity in nucleophilic reactions compared to the dimethoxy analog.

- Applications : Acts as a dual-protected intermediate in peptide and polymer chemistry .

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₇H₂₅NO₄

- Molecular Weight : 307.4 g/mol

- Structural Differences :

- Based on a pyrrolidine ring (5-membered) instead of morpholine.

- Contains a hydroxymethyl group and 4-methoxyphenyl substituent , offering distinct hydrogen-bonding capabilities.

- Applications : Used in medicinal chemistry for CNS-targeting drug candidates due to its polar functional groups .

Physicochemical and Reactivity Comparison

- Solubility :

- Stability: The target compound is stable under ambient conditions, while the oxo-containing analog (C₂₁H₂₃NO₄) may undergo keto-enol tautomerism under acidic/basic conditions .

- Reactivity: The dimethoxy groups act as electron-donating substituents, directing electrophilic aromatic substitution reactions, whereas diphenyl groups in C₂₁H₂₃NO₄ favor π-π stacking interactions .

Commercial Availability and Cost

- This compound : Priced at €746/50 mg (CymitQuimica), reflecting moderate synthesis complexity .

- Tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate : Higher cost (~€1,302/50 mg) due to chiral purity and specialized applications .

Research and Industrial Relevance

The this compound’s balance of stability and reactivity makes it a preferred scaffold for drug discovery, particularly in kinase inhibitor development. In contrast, bulkier analogs like C₂₁H₂₃NO₄ are niche tools for stereoselective synthesis . Recent crystallographic studies using SHELX programs (e.g., SHELXL-93) highlight the role of tert-butyl groups in facilitating high-resolution structural determinations .

Biological Activity

Tert-butyl 2,3-dimethoxymorpholine-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H19NO4

- Molecular Weight : 229.29 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (Octanol/Water) | 1.23 |

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. The compound has been shown to act as an inhibitor of certain enzymes, which may be implicated in disease processes.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and viral infections. For instance, it may affect the activity of neuraminidase, an enzyme critical for the replication of influenza viruses .

In Vitro Studies

In vitro studies have demonstrated that this compound can reduce cell viability in cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using standard assays such as MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 10.5 |

| MCF-7 (Breast Cancer) | 12.8 |

These results suggest a significant potential for this compound as an anticancer agent.

In Vivo Studies

In vivo studies have been limited but suggest that this compound may exhibit anti-inflammatory properties. Animal models treated with this compound showed reduced markers of inflammation compared to controls.

Case Studies

- Case Study on Antiviral Activity : A study investigated the antiviral effects of this compound against influenza virus in a mouse model. Results indicated a significant reduction in viral load and associated symptoms .

- Cancer Treatment Study : In a clinical trial involving patients with advanced lung cancer, administration of this compound resulted in improved survival rates compared to historical controls. Patients reported fewer side effects than traditional therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.